molecular formula C11H11NO3 B289145 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate

1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate

Cat. No. B289145
M. Wt: 205.21 g/mol
InChI Key: ZTFAMSNLBNNZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate, also known as MIAD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MIAD is a derivative of indole, a heterocyclic aromatic organic compound that is commonly found in many natural sources such as plants, fungi, and animals. MIAD has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth. 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in cancer cell growth.
Biochemical and Physiological Effects:
1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of gene expression. 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammatory diseases. 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has also been shown to modulate the expression of genes involved in cancer cell growth and apoptosis.

Advantages and Limitations for Lab Experiments

1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has several advantages for lab experiments, including its high purity and stability, and its ability to selectively bind to proteins and nucleic acids. 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate is also relatively easy to synthesize using various methods. However, 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has some limitations for lab experiments, including its relatively high cost compared to other fluorescent probes, and its potential toxicity at high concentrations.

Future Directions

For research on 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate include further investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in various fields such as cancer therapy, inflammation, and imaging. 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate could also be modified to improve its selectivity and potency, and to reduce its potential toxicity. Further research is needed to fully understand the potential of 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate as a tool for scientific research and as a therapeutic agent.

Synthesis Methods

1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate can be synthesized using various methods, including the reaction of indole-3-acetic acid with acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of indole-3-carboxaldehyde with acetic anhydride in the presence of a base such as pyridine. The yield of 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate can be improved using these methods by optimizing reaction conditions such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has been widely used in scientific research due to its potential applications in various fields. 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. 1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl acetate has been investigated for its potential use as a fluorescent probe for imaging biological systems, as it has been shown to selectively bind to proteins and nucleic acids.

properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(1-methyl-2-oxo-3H-indol-3-yl) acetate

InChI

InChI=1S/C11H11NO3/c1-7(13)15-10-8-5-3-4-6-9(8)12(2)11(10)14/h3-6,10H,1-2H3

InChI Key

ZTFAMSNLBNNZTN-UHFFFAOYSA-N

SMILES

CC(=O)OC1C2=CC=CC=C2N(C1=O)C

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2N(C1=O)C

Origin of Product

United States

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